
2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride is a chemical compound with significant applications in various fields of scientific research It is characterized by the presence of a bromo and nitro group on a phenoxy ring, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-nitrophenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position.
Etherification: The brominated product is then reacted with ethylene oxide or a similar reagent to form the 2-(2-bromo-6-nitrophenoxy)ethanol.
Amination: The hydroxyl group of the intermediate is converted to an amine group through a reaction with ammonia or an amine source, resulting in 2-(2-bromo-6-nitrophenoxy)ethanamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyethanamines.
Reduction: Formation of 2-(2-bromo-6-aminophenoxy)ethanamine.
Oxidation: Formation of imines or nitriles depending on the reaction conditions.
Applications De Recherche Scientifique
2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromo and nitro groups play a crucial role in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Nitrophenoxy)ethanamine hydrochloride
- 2-(2-Chloro-6-nitrophenoxy)ethanamine hydrochloride
- 2-(2-Bromo-4-nitrophenoxy)ethanamine hydrochloride
Uniqueness
2-(2-Bromo-6-nitrophenoxy)ethanamine hydrochloride is unique due to the specific positioning of the bromo and nitro groups on the phenoxy ring, which imparts distinct chemical and biological properties. This positioning influences its reactivity, making it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C8H10BrClN2O3 |
|---|---|
Poids moléculaire |
297.53 g/mol |
Nom IUPAC |
2-(2-bromo-6-nitrophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O3.ClH/c9-6-2-1-3-7(11(12)13)8(6)14-5-4-10;/h1-3H,4-5,10H2;1H |
Clé InChI |
PNWICQAPGPUSRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)OCCN)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13712692.png)
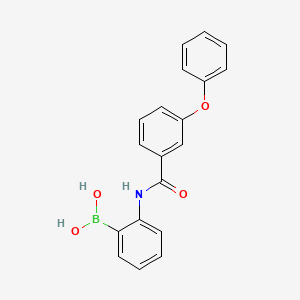
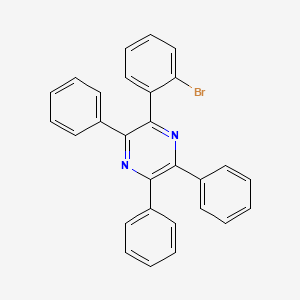
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13712703.png)
![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
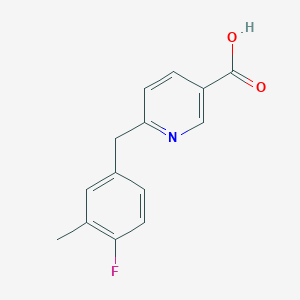

![6-(2-Nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712745.png)
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
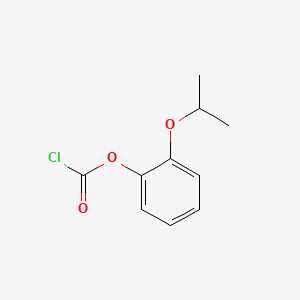
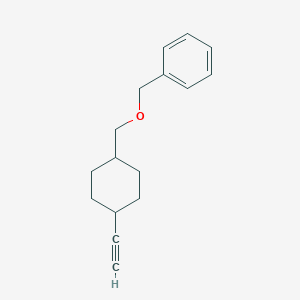

![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)

